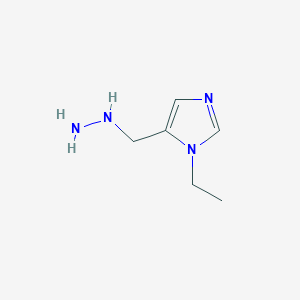
1-ethyl-5-(hydrazinylmethyl)-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-ethyl-5-(hydrazinylmethyl)-1H-imidazole is a heterocyclic compound containing an imidazole ring substituted with an ethyl group and a hydrazinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-ethyl-5-(hydrazinylmethyl)-1H-imidazole typically involves the reaction of ethylhydrazine with an appropriate imidazole derivative. One common method involves the alkylation of 1H-imidazole with ethyl bromide to form 1-ethyl-1H-imidazole, followed by the reaction with formaldehyde and hydrazine hydrate to introduce the hydrazinylmethyl group. The reaction conditions usually involve refluxing the reactants in a suitable solvent such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on improving yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
1-ethyl-5-(hydrazinylmethyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The hydrazinylmethyl group can be oxidized to form corresponding azomethine derivatives.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as alkyl halides or aryl halides are used in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Azomethine derivatives.
Reduction: Dihydroimidazole derivatives.
Substitution: Various alkyl or aryl imidazole derivatives.
Scientific Research Applications
1-ethyl-5-(hydrazinylmethyl)-1H-imidazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in coordination chemistry.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 1-ethyl-5-(hydrazinylmethyl)-1H-imidazole depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with biological targets such as DNA or proteins. The hydrazinylmethyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s biological activity .
Comparison with Similar Compounds
Similar Compounds
- 1-ethyl-5-(hydrazinylmethyl)-1H-pyrazole
- 1-ethyl-5-(hydrazinylmethyl)-1H-1,2,4-triazole
Uniqueness
1-ethyl-5-(hydrazinylmethyl)-1H-imidazole is unique due to its specific substitution pattern on the imidazole ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological activities .
Properties
Molecular Formula |
C6H12N4 |
|---|---|
Molecular Weight |
140.19 g/mol |
IUPAC Name |
(3-ethylimidazol-4-yl)methylhydrazine |
InChI |
InChI=1S/C6H12N4/c1-2-10-5-8-3-6(10)4-9-7/h3,5,9H,2,4,7H2,1H3 |
InChI Key |
XSVMQKVQKXIZGI-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=NC=C1CNN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


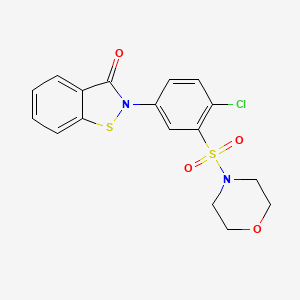
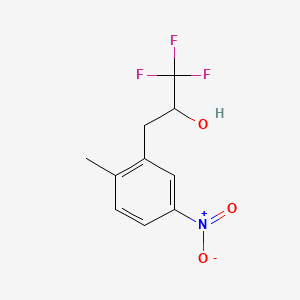
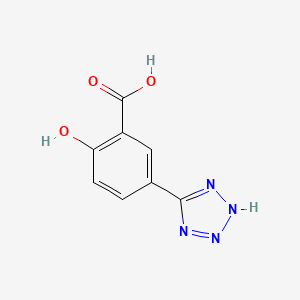
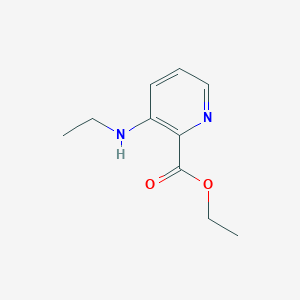
![N-[(1-aminocycloheptyl)methyl]-2-(1H-1,2,3-triazol-1-yl)benzamide](/img/structure/B13576987.png)
![[(Methanesulfonylsulfanyl)methyl]cyclopropane](/img/structure/B13576989.png)
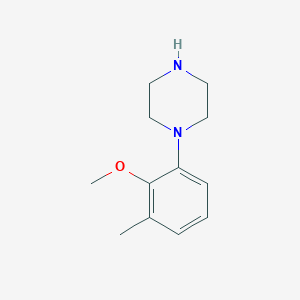
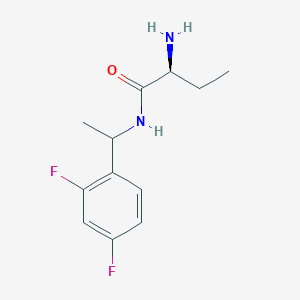
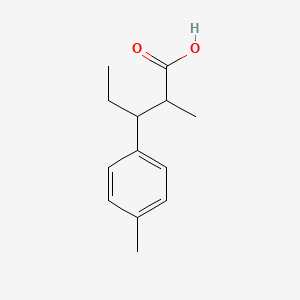
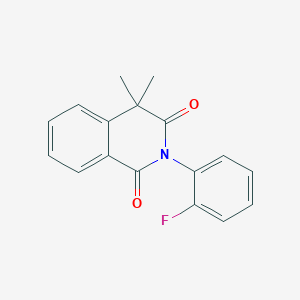
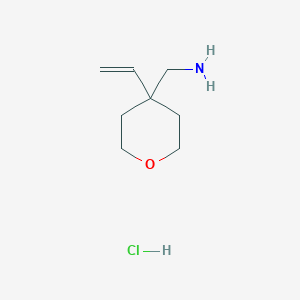
![Methyl[2-(prop-2-en-1-yloxy)ethyl]aminehydrochloride](/img/structure/B13577045.png)
![5-Benzyloxycarbonyl-1,4,6,7-tetrahydropyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13577060.png)
![tert-butylN-{2-[1-(hydroxymethyl)cyclobutyl]ethyl}carbamate](/img/structure/B13577064.png)
